molecular formula C7H12O4 B13973666 4-ethoxy-3-methyl-4-oxobutanoic acid CAS No. 32980-27-1

4-ethoxy-3-methyl-4-oxobutanoic acid

Katalognummer: B13973666
CAS-Nummer: 32980-27-1
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: SLNZIEXIFQUJSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3-methyl-4-oxobutanoic acid is an organic compound with the molecular formula C7H12O4 It is a derivative of butanoic acid, featuring an ethoxy group and a methyl group attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The choice of solvents and purification methods is also optimized to ensure the highest purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-ethoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect metabolic pathways and cellular processes, making the compound useful in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethoxy-4-oxobutanoic acid: Similar structure but lacks the methyl group.

    3-Methyl-4-oxobutanoic acid: Similar structure but lacks the ethoxy group.

    Diethyl succinate: Similar ester functionality but different carbon chain structure.

Uniqueness

4-Ethoxy-3-methyl-4-oxobutanoic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

32980-27-1

Molekularformel

C7H12O4

Molekulargewicht

160.17 g/mol

IUPAC-Name

4-ethoxy-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C7H12O4/c1-3-11-7(10)5(2)4-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI-Schlüssel

SLNZIEXIFQUJSJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.